2-((4-Fluorophenyl)thio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone
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Overview
Description
2-((4-Fluorophenyl)thio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone is a complex organic compound featuring both fluorinated and sulfur-containing aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)thio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 4-fluorophenylthiol reacts with a suitable electrophilic intermediate, such as a halogenated ethanone derivative. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenyl)thio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
2-((4-Fluorophenyl)thio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone involves its interaction with specific molecular targets. The compound’s fluorinated and sulfur-containing aromatic rings allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.
Fluorophenyl derivatives: Compounds with fluorinated aromatic rings that have comparable chemical properties.
Uniqueness
2-((4-Fluorophenyl)thio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone is unique due to the combination of its fluorinated and sulfur-containing aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO2S/c20-15-5-7-16(8-6-15)27-12-18(25)24-9-10-26-17(11-24)13-1-3-14(4-2-13)19(21,22)23/h1-8,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUPSDKHVDUODP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CSC2=CC=C(C=C2)F)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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